REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:3]=1[CH2:4][CH:5](C(OCC)=O)[C:6](OCC)=[O:7].Cl>C(O)(=O)C>[F:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:2]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:7])[NH:1]2
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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NC1=C(CC(C(=O)OCC)C(=O)OCC)C(=CC=C1)F
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
|
Type
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ADDITION
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Details
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poured into ice cold water
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Type
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EXTRACTION
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Details
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It was extracted with ethyl acetate (3×40 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with 10% aqueous sodium hydroxide solution, saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
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Smiles
|
FC1=C2CCC(NC2=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |